2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is a synthetic compound that features an imidazole ring, a sulfanyl group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then methylated.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol reagent under basic conditions.
Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the imidazole-sulfanyl intermediate with 2-phenoxyphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An imidazole derivative with anthelmintic activity.
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is unique due to its combination of an imidazole ring, a sulfanyl group, and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-21-12-11-19-18(21)24-13-17(22)20-15-9-5-6-10-16(15)23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,22) |
InChI Key |
OZEWCVJOZSYREL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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